(S)-3-(Boc-amino)-4-phenylbutyric acid
Overview
Description
(S)-3-(Boc-amino)-4-phenylbutyric acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Mechanism of Action
Target of Action
The primary target of Boc-L-beta-homophenylalanine is the amino group in various biochemical reactions . The compound is used as a protecting group for amines, which are strong nucleophiles and bases, during chemical transformations .
Mode of Action
Boc-L-beta-homophenylalanine acts by protecting the amino group in amines, converting it into a carbamate . This protection is achieved through the formation of a tert-butyloxycarbonyl (Boc) derivative , which is more stable due to the more substituted tert-butyl carbocation . The Boc group is then cleaved off when no longer needed, typically using a strong acid such as trifluoroacetic acid (TFA) .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides , where the amino groups need to be protected during the process . The addition and removal of the Boc group facilitate the transformations of other functional groups in the peptide synthesis .
Pharmacokinetics
ADME properties would be influenced by its structure and the presence of the Boc group. The Boc group can be removed under certain conditions, which would alter the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
The primary result of Boc-L-beta-homophenylalanine’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amino groups during synthesis, the compound ensures that the peptide bonds form correctly .
Action Environment
The action of Boc-L-beta-homophenylalanine is influenced by various environmental factors. For instance, the presence of a strong acid is required to remove the Boc group . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
The (S)-3-(Boc-amino)-4-phenylbutyric acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Boc group in the compound is unreactive to most bases and nucleophiles . This property allows it to participate in reactions without interfering with other functional groups .
Molecular Mechanism
The molecular mechanism of action of this compound involves its Boc group. The Boc group can be removed under strong acidic conditions such as trifluoroacetic acid in dichloromethane or HCl in methanol . This removal process is crucial for the compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The Boc group’s removal is typically very easy, and it can be observed by the CO2 bubbling out of the solution . This indicates the compound’s stability and degradation over time.
Metabolic Pathways
This compound is involved in various metabolic pathways. The Boc group’s removal is a crucial step in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion . The reaction conditions often involve mild bases such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis techniques is also common in industrial settings to facilitate the production of peptides and other complex molecules .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Boc-amino)-4-phenylbutyric acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
(S)-3-(Boc-amino)-4-phenylbutyric acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the large-scale production of peptides for pharmaceuticals and biotechnology applications.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-protected amino acids: A broad class of compounds used for similar purposes in organic synthesis.
Uniqueness
(S)-3-(Boc-amino)-4-phenylbutyric acid is unique due to its specific structure, which includes a phenyl group and a Boc-protected amino group. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375820 | |
Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51871-62-6 | |
Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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